molecular formula C2H4N4O B168925 5-Amino-1H-1,2,4-triazol-3(2H)-one CAS No. 1003-35-6

5-Amino-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B168925
CAS No.: 1003-35-6
M. Wt: 100.08 g/mol
InChI Key: XOHBRLLZSIGHDE-UHFFFAOYSA-N
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Description

5-Amino-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a five-membered ring containing three nitrogen atoms and one oxygen atom. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of energetic salts , suggesting that its targets could be related to energy production or storage processes.

Mode of Action

It’s known that the compound forms extensive hydrogen bonding interactions with other molecules, leading to a complex 3d network . This suggests that its mode of action may involve the formation of stable structures through hydrogen bonding.

Biochemical Pathways

Given its role in the synthesis of energetic salts , it’s plausible that it may be involved in pathways related to energy production or storage.

Pharmacokinetics

Its use in the synthesis of energetic salts suggests that it may have high stability and low sensitivity, which could influence its bioavailability.

Result of Action

It’s known that the compound contributes to the high density, insensitivity, and thermal stability of the energetic salts it helps synthesize . This suggests that its action results in the formation of stable, high-energy compounds.

Action Environment

The action of 5-Amino-1H-1,2,4-triazol-3(2H)-one can be influenced by environmental factors. For instance, the compound has been found to exhibit good thermal stability, with some salts it helps synthesize remaining stable up to 407°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be catalyzed by acids or bases to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Amino-1H-1,2,4-triazol-3(2H)-one is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-amino-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBRLLZSIGHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300714
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-35-6
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
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Record name 1003-35-6
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Record name 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
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